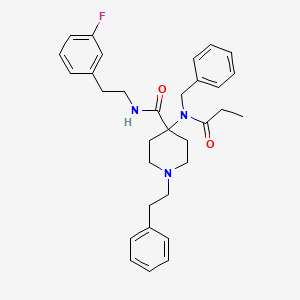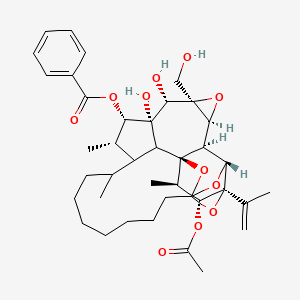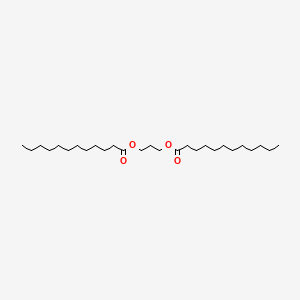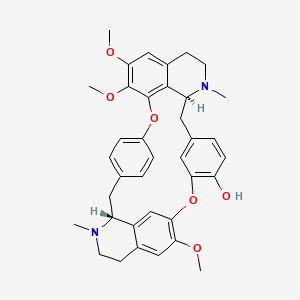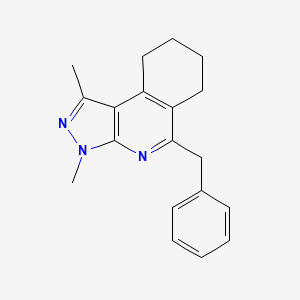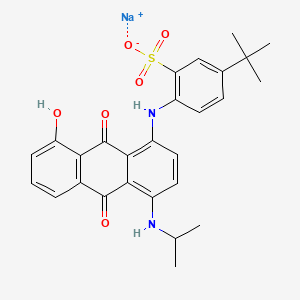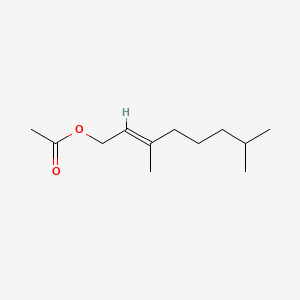
Itasetron hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itasetron hydrochloride monohydrate is a potent 5-hydroxytryptamine 3 (5-HT3) receptor antagonist. It is primarily used for its antiemetic properties, particularly in preventing nausea and vomiting induced by chemotherapy and radiation therapy . This compound is known for its high bioavailability and long half-life, making it a valuable alternative to other antiemetic agents like ondansetron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacokinetics.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .
Scientific Research Applications
Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.
Medicine: Primarily used as an antiemetic in cancer chemotherapy and radiation therapy.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar antiemetic purposes.
Granisetron: Known for its high potency and long duration of action.
Dolasetron: Used in the prevention of postoperative nausea and vomiting.
Uniqueness
Itasetron hydrochloride monohydrate is unique due to its high bioavailability and long half-life, which allows for less frequent dosing compared to other similar compounds. Additionally, it has shown comparable efficacy to ondansetron at lower doses, making it a cost-effective alternative.
Properties
CAS No. |
138602-61-6 |
|---|---|
Molecular Formula |
C16H23ClN4O3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;; |
InChI Key |
UZOZFPGVCIJZKM-WLYHRQBBSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
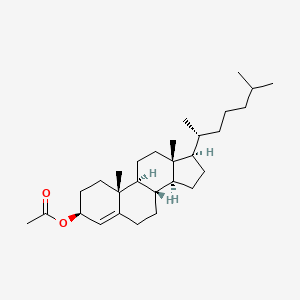
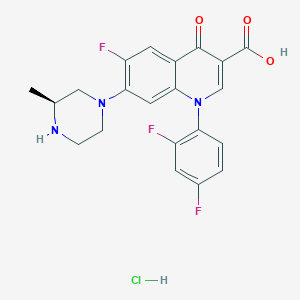
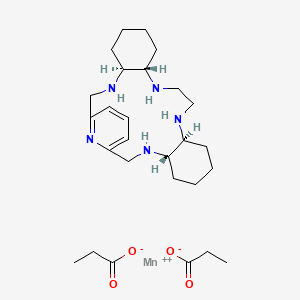
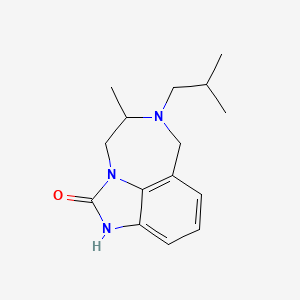

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
